molecular formula C10H6N2OS B2428789 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile CAS No. 327104-64-3

2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile

Cat. No.: B2428789
CAS No.: 327104-64-3
M. Wt: 202.23
InChI Key: OOUQWCSFFLPIRX-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a nitrile group and a ketone group attached to the benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization and nitrile formation. One common method involves the reaction of 2-aminobenzenethiol with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the nitrile group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may interfere with cell proliferation pathways by binding to DNA or proteins involved in cell cycle regulation .

Comparison with Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)acetonitrile
  • 2-(1,3-Benzothiazol-2-yl)ethanone
  • 2-(1,3-Benzothiazol-2-yl)propanoic acid

Comparison: 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group, which confer distinct reactivity and biological activity. Compared to 2-(1,3-Benzothiazol-2-yl)acetonitrile, which lacks the ketone group, the oxopropanenitrile derivative exhibits enhanced electrophilic properties. Similarly, the presence of the nitrile group distinguishes it from 2-(1,3-Benzothiazol-2-yl)ethanone, which only contains a ketone group .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c11-5-7(6-13)10-12-8-3-1-2-4-9(8)14-10/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUQWCSFFLPIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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